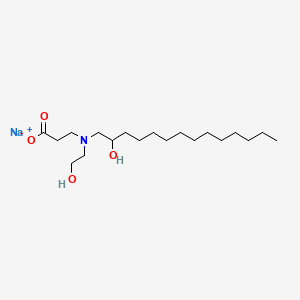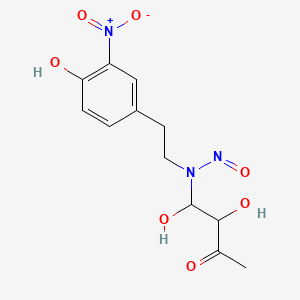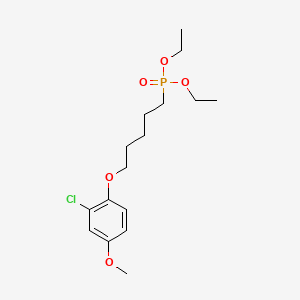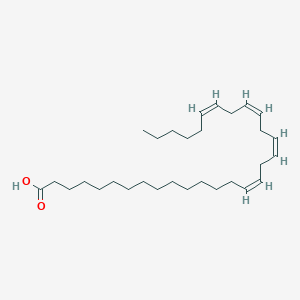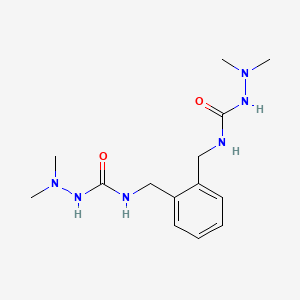
4,4'-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C14H24N6O2. It is known for its unique structure, which includes two semicarbazide groups connected by a phenylenebis(methylene) bridge. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) typically involves the reaction of 4,4’-methylenedianiline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The semicarbazide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from the reactions of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) include:
- 4,4’-Methylenedianiline
- 1,1’-Methylenebis(4-aminobenzene)
- 4,4’-Diaminodiphenylmethane
Uniqueness
What sets 4,4’-(Phenylenebis(methylene))bis(1,1-dimethylsemicarbazide) apart from these similar compounds is its unique structure, which includes two semicarbazide groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
69911-58-6 |
|---|---|
Molekularformel |
C14H24N6O2 |
Molekulargewicht |
308.38 g/mol |
IUPAC-Name |
1-(dimethylamino)-3-[[2-[(dimethylaminocarbamoylamino)methyl]phenyl]methyl]urea |
InChI |
InChI=1S/C14H24N6O2/c1-19(2)17-13(21)15-9-11-7-5-6-8-12(11)10-16-14(22)18-20(3)4/h5-8H,9-10H2,1-4H3,(H2,15,17,21)(H2,16,18,22) |
InChI-Schlüssel |
XBHVXGVJAFWDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)NC(=O)NCC1=CC=CC=C1CNC(=O)NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


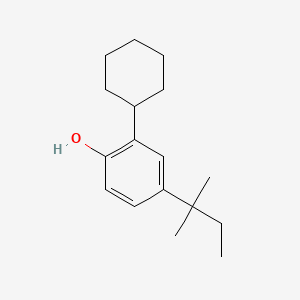
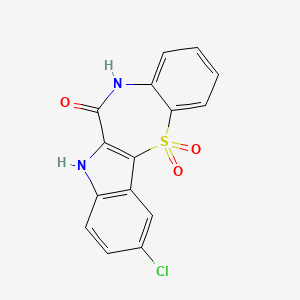
![2-[[4-(2,2-Dicyanovinyl)phenyl]ethylamino]ethyl benzoate](/img/structure/B12675616.png)


